6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione
Description
6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione (CAS: 1801592-76-6) is a brominated isoindigo derivative characterized by its extended alkyl substituents (2-decyltetradecyl groups). Its molecular formula is C₆₄H₁₀₄Br₂N₂O₂, with a molecular weight of 1,093.36 g/mol . The compound is synthesized via Stille coupling or modified alkylation reactions, leveraging brominated precursors and branched alkyl halides . Its structure features a planar conjugated core with electron-deficient isoindigo units, making it a key acceptor in donor-acceptor (D-A) polymers for organic electronics. Applications include organic photovoltaics (OPV) and field-effect transistors (OFETs), where its high solubility in nonpolar solvents (e.g., chloroform, toluene) facilitates solution processing .
Properties
IUPAC Name |
(3Z)-6-bromo-3-[6-bromo-1-(2-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(2-decyltetradecyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-27-31-35-39-43-53(41-37-33-29-23-19-15-11-7-3)51-67-59-49-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)50-60(58)68(64(62)70)52-54(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-50,53-54H,5-44,51-52H2,1-4H3/b62-61- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMSQLECORHND-GZYRCYOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and scalable methods to achieve high yields. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce debrominated compounds, and substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Applications in Organic Electronics
One of the most promising applications of DB-TBDI lies in organic photovoltaics (OPVs) . The compound's conjugated system enables effective charge transport and light absorption.
Applications in Cancer Therapy
DB-TBDI has shown potential in cancer treatment , particularly through its ability to induce apoptosis in cancer cells. Studies indicate that it may interact with various cellular signaling pathways that regulate cell growth and proliferation.
Signaling Pathways
Research has highlighted DB-TBDI's influence on the MAPK signaling pathway , which plays a crucial role in cellular responses to growth factors and stress signals. Understanding these interactions could lead to novel therapeutic strategies for cancer treatment.
Study on Apoptosis Induction
A study demonstrated that DB-TBDI effectively induces apoptosis in specific cancer cell lines. The mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins. This finding suggests that DB-TBDI could serve as a lead compound for developing new cancer therapies.
Investigation into Cellular Signaling
Another research effort focused on how DB-TBDI affects protein-protein interactions within cells. The results indicated that the compound could modulate critical pathways involved in neurodegenerative diseases and other cellular dysfunctions.
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and reactivity with target molecules. The compound may exert its effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Solubility and Processability
- 2-Decyltetradecyl analog : Exhibits superior solubility (>20 mg/mL in chloroform) due to bulky alkyl chains, enabling high-concentration solution processing for thick-film OPV devices .
- 2-Ethylhexyl analog (S10/S11) : Moderate solubility (15–22 mg/mL in chloroform), balancing processability and charge transport .
- Dihexyl analog : Lower solubility (~10 mg/mL), requiring elevated temperatures for processing .
Electronic Properties
- HOMO-LUMO Gaps: 2-Decyltetradecyl analog: ~1.8 eV (estimated from optical bandgap) . 2-Ethylhexyl analog (S10/S11): 1.6–1.7 eV, with enhanced intramolecular charge transfer (ICT) due to donor substituents .
- OFET Performance: S10 (TPA donor): Hole mobility = 2.2 × 10⁻⁴ cm²/V·s . S11 (Carbazole donor): Hole mobility = 7.8 × 10⁻³ cm²/V·s .
Thermal and Stability Profiles
Biological Activity
6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione (DB-TBDI) is a complex organic compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₆₄H₁₀₄Br₂N₂O₂
- Molecular Weight : Approximately 570.3 g/mol
- Appearance : Red to dark red powder or crystalline form
- Melting Point : 61.0 to 65.0 °C
- Solubility : Soluble in organic solvents such as toluene
Apoptosis Induction
Research indicates that DB-TBDI may play a significant role in regulating apoptosis, particularly in cancer cells. Studies have demonstrated that this compound can induce programmed cell death via various pathways:
- Caspase Activation : DB-TBDI activates caspases, which are crucial for the execution phase of apoptosis.
- Mitochondrial Pathway : The compound may influence mitochondrial membrane permeability, leading to cytochrome c release and subsequent apoptosis.
Interaction with Signaling Pathways
DB-TBDI has been shown to interact with several cellular signaling pathways:
- MAPK Signaling Pathway : This pathway is essential for cell growth and differentiation. DB-TBDI's modulation of this pathway suggests potential applications in cancer therapy by inhibiting tumor growth.
- Protein-Protein Interactions : Ongoing studies aim to elucidate how DB-TBDI affects specific protein interactions that could lead to new therapeutic strategies for neurodegenerative diseases.
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of DB-TBDI:
- In Vitro Studies : Cell line assays have shown that DB-TBDI effectively reduces cell viability in various cancer types, including breast and prostate cancer.
- In Vivo Studies : Animal models have indicated that treatment with DB-TBDI leads to significant tumor regression compared to control groups.
Summary of Key Findings
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Induces apoptosis in cancer cell lines | |
| In Vivo | Reduces tumor size in mice | |
| Mechanistic Study | Modulates MAPK signaling pathway |
Cancer Therapy
Given its ability to induce apoptosis and inhibit tumor growth, DB-TBDI holds promise as a lead compound for the development of novel anticancer therapies. Further research is needed to optimize its efficacy and understand its full range of biological effects.
Organic Electronics
Beyond its biological applications, DB-TBDI's unique electronic properties make it suitable for use in organic photovoltaics (OPVs). Its conjugated system allows for effective charge transport, making it an interesting candidate for advanced materials science.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione, and how can purity be ensured?
- The synthesis involves bromination of the biindolinylidene core followed by alkylation with branched alkyl chains (e.g., 2-decyltetradecyl). Key steps include lithiation of aromatic precursors, coupling reactions (e.g., Stille or Suzuki), and purification via column chromatography to remove unreacted monomers or catalysts . Purity (>80%) is achieved through repeated solvent extraction and spectroscopic validation (e.g., H NMR, HPLC) .
Q. How do researchers characterize the electronic properties of this compound for organic electronics applications?
- Cyclic voltammetry (CV) and UV-vis-NIR spectroscopy are used to determine HOMO/LUMO levels and bandgap. For example, CV in anhydrous dichloromethane with a ferrocene reference reveals redox potentials, while thin-film UV-vis spectra assess absorption maxima and charge-transfer behavior . Density functional theory (DFT) calculations complement experimental data to correlate structure with electronic properties .
Q. What safety precautions are required when handling this compound in the laboratory?
- The compound has hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in sealed containers at room temperature, away from light and moisture .
Advanced Research Questions
Q. How do branching and chain length of the alkyl substituents (e.g., 2-decyltetradecyl) impact solubility and thin-film morphology?
- Branched alkyl chains (e.g., 2-decyltetradecyl) enhance solubility in nonpolar solvents (e.g., chloroform, toluene) by reducing crystallinity. Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) reveal that longer alkyl chains promote amorphous domains, improving charge transport in organic field-effect transistors (OFETs) . Compare with linear-chain analogs (e.g., 2-octyldodecyl) to assess trade-offs between solubility and device performance .
Q. What methodologies resolve contradictions in reported charge-carrier mobility values for polymers derived from this monomer?
- Discrepancies often arise from variations in film-processing conditions (e.g., solvent annealing, substrate temperature). Standardize testing via field-effect transistor (FET) architectures with identical channel lengths and gate dielectrics. Cross-validate using space-charge-limited current (SCLC) measurements and temperature-dependent mobility analysis to isolate extrinsic factors (e.g., interfacial traps) .
Q. How can environmental stability be evaluated for this compound in photovoltaic devices?
- Accelerated aging tests under controlled humidity (e.g., 85% RH) and UV exposure simulate long-term degradation. Monitor via impedance spectroscopy for ion migration and X-ray photoelectron spectroscopy (XPS) to detect oxidation of the indolinylidene core. Compare with encapsulated devices to differentiate bulk vs. interfacial degradation .
Q. What strategies optimize the copolymerization of this monomer with electron-deficient units (e.g., diketopyrrolopyrrole)?
- Use stoichiometric control (e.g., 1:1 monomer ratio) and high-temperature Suzuki-Miyaura coupling with Pd(PPh) catalysts. Monitor molecular weight via gel permeation chromatography (GPC) and adjust reaction time to balance (target: 30–50 kDa) and dispersity () . Post-polymerization end-capping with tributyltin thiophene reduces charge traps .
Methodological Guidance
- Data Contradiction Analysis : When conflicting results arise (e.g., inconsistent OFET performance), systematically vary one parameter (e.g., alkyl chain length, annealing temperature) while holding others constant. Use combinatorial libraries to screen structural variants .
- Experimental Design : For environmental impact studies, adopt the framework in Project INCHEMBIOL, which integrates laboratory assays (e.g., photodegradation kinetics) with ecotoxicity testing across trophic levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
